![molecular formula C9H10N2 B2823866 2,7-Dimethyl-1H-benzo[d]imidazole CAS No. 23291-66-9](/img/structure/B2823866.png)
2,7-Dimethyl-1H-benzo[d]imidazole
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Overview
Description
2,7-Dimethyl-1H-benzo[d]imidazole is a chemical compound with the molecular weight of 146.19 . It is a solid substance that is stored in dry conditions at room temperature .
Synthesis Analysis
The synthesis of imidazoles, including 2,7-Dimethyl-1H-benzo[d]imidazole, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis process emphasizes the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 2,7-Dimethyl-1H-benzo[d]imidazole is represented by the Inchi Code: 1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3, (H,10,11) .Chemical Reactions Analysis
Imidazoles, including 2,7-Dimethyl-1H-benzo[d]imidazole, are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis
2,7-Dimethyl-1H-benzo[d]imidazole is a solid substance that is stored in dry conditions at room temperature . It has a molecular weight of 146.19 .Scientific Research Applications
Medicinal Chemistry and Drug Development
2,7-Dimethyl-1H-benzo[d]imidazole serves as a scaffold for designing novel pharmaceutical compounds. Researchers have synthesized derivatives with promising biological activities, including antiviral, antibacterial, and anticancer properties . For instance, modifications to the benzimidazole core have led to the development of targeted tyrosine kinase inhibitors (TKIs) for cancer therapy .
Antiviral Agents
In the fight against viral infections, scientists have explored the antiviral potential of 2,7-dimethyl-1H-benzo[d]imidazole derivatives. These compounds exhibit activity against influenza viruses, including the pandemic H1N1 strain . Their mode of action involves interfering with viral replication or entry mechanisms.
Biological Studies
Scientists have investigated the biological effects of 2,7-dimethyl-1H-benzo[d]imidazole on cellular processes. It may modulate enzyme activity, gene expression, or protein–protein interactions. Understanding its impact on biological systems contributes to fundamental research and potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile range of biological and pharmacological activities .
Mode of Action
It’s worth noting that imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 .
Result of Action
As mentioned earlier, imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dimethyl-1H-benzo[d]imidazole. For instance, the compound is recommended to be stored in a dry room at normal temperature . This suggests that moisture and temperature could potentially affect its stability and efficacy.
Safety and Hazards
Future Directions
Imidazole derivatives, including 2,7-Dimethyl-1H-benzo[d]imidazole, are being increasingly used in the development of new drugs . They show a broad range of biological activities and are used in a variety of everyday applications . Therefore, the future direction in the study of 2,7-Dimethyl-1H-benzo[d]imidazole and similar compounds is likely to continue focusing on their synthesis and potential applications in medicine and other fields .
properties
IUPAC Name |
2,4-dimethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXKVDPOWQTTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1H-benzo[d]imidazole |
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